An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridin-2-amine: A Key Building Block for Advanced Research
An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridin-2-amine: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks for the synthesis of complex molecular architectures. Among these, 3,5-Dibromo-4-chloropyridin-2-amine stands out as a highly functionalized pyridine derivative with significant potential for applications in drug discovery and the development of novel materials. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, potential applications, and essential safety considerations.
Core Compound Identification
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Chemical Name: 3,5-Dibromo-4-chloropyridin-2-amine
Physicochemical Properties
| Property | Value | Source/Justification |
| Appearance | Likely a solid at room temperature. | Based on the high molecular weight and presence of polar functional groups which typically lead to solid-state materials for similar compounds. |
| Purity | Commercially available with a purity of 95+% | [1] |
| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C. | Based on general laboratory practice for halogenated and amino-substituted aromatic compounds to prevent degradation. |
It is strongly recommended that users independently verify these properties through experimental analysis.
Synthesis and Chemical Reactivity
A definitive, published synthetic protocol for 3,5-Dibromo-4-chloropyridin-2-amine is not currently available. However, based on established methodologies for the halogenation of aminopyridines, a plausible and efficient synthetic route can be proposed. The logical starting material for this synthesis is the commercially available 2-Amino-4-chloropyridine (CAS 19798-80-2).[3][4]
The key transformation is the regioselective bromination at the 3 and 5 positions of the pyridine ring. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3 and 5 positions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3,5-Dibromo-4-chloropyridin-2-amine.
Step-by-Step Experimental Protocol (Proposed)
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Dissolution: Dissolve 2-Amino-4-chloropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
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Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The stoichiometry will need to be carefully controlled to achieve di-bromination. It is recommended to use at least two equivalents of the brominating agent.
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Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.
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Work-up: Upon completion, the reaction mixture should be quenched, for instance, by the addition of a reducing agent like sodium thiosulfate if elemental bromine was used. The product can then be extracted into an organic solvent.
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Purification: The crude product should be purified, for which recrystallization from a suitable solvent system or column chromatography on silica gel would be appropriate methods.
This proposed protocol is based on analogous reactions reported in the literature for the halogenation of aminopyridines. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary to achieve a high yield and purity of the desired product.
Applications in Research and Drug Development
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds in the synthesis of bioactive molecules.[5][6][7] The presence of multiple halogen atoms in 3,5-Dibromo-4-chloropyridin-2-amine offers several strategic advantages for drug development professionals:
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Orthogonal Reactivity: The different halogens (bromine and chlorine) on the pyridine ring can exhibit differential reactivity in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the sequential and site-selective introduction of various substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
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Modulation of Physicochemical Properties: The incorporation of halogens can significantly influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.[8]
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Scaffold for Bioactive Molecules: The 2-aminopyridine moiety is a common feature in many biologically active compounds. The additional halogen substituents on 3,5-Dibromo-4-chloropyridin-2-amine provide multiple points for chemical elaboration to explore structure-activity relationships (SAR).
While specific applications of 3,5-Dibromo-4-chloropyridin-2-amine are not extensively documented, its structure strongly suggests its utility as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. Researchers have utilized the parent compound, 2-amino-4-chloropyridine, in the synthesis of derivatives with antimicrobial and anti-inflammatory properties.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2) is not publicly available. Therefore, a precautionary approach to handling is imperative, and a risk assessment should be conducted based on the data for structurally related compounds.
Inferred Hazard Profile:
Based on the safety data for compounds like 4-Amino-5-bromo-2-chloropyridine and 3,5-Dibromopyridine, the following hazards can be anticipated:
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
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Skin and Eye Irritation: Expected to cause skin and serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
This safety information is inferred and should be used for preliminary guidance only. It is essential to consult a comprehensive and compound-specific SDS when available and to conduct a thorough risk assessment before handling this chemical.
Conclusion
3,5-Dibromo-4-chloropyridin-2-amine is a highly functionalized and promising building block for advanced chemical synthesis. Its polysubstituted pyridine core offers a versatile platform for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on established chemical principles and data from analogous structures. As research progresses, the full potential of this intriguing molecule will undoubtedly be unlocked, leading to new discoveries and innovations.
References
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Bide Pharmatech Ltd. 3,5-Dibromo-4-chloropyridin-2-amine CAS NO.1242329-23-2. Available from: [Link]
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Biosolve Shop. Safety data sheet. Available from: [Link]
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ResearchGate. Substrate scope for 3CC of 5-halo-substituted 2-aminopyridines 2b-c with various aldehydes and phenyl acetylenes. Available from: [Link]
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PubMed. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Available from: [Link]
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SpringerLink. Halogenated Heterocycles as Pharmaceuticals. Available from: [Link]
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PubChem. 2-Amino-4-chloropyridine. Available from: [Link]
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PubMed. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Available from: [Link]
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MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available from: [Link]
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ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]
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